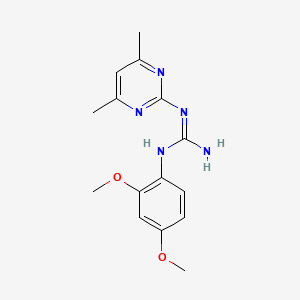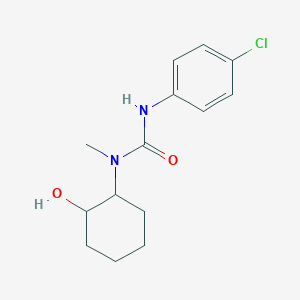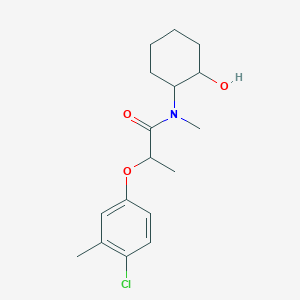![molecular formula C17H20FN3O3S B5290789 N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide](/img/structure/B5290789.png)
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide, also known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA is a sulfonamide-based compound that has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide inhibits the transport of proteins from the Golgi apparatus to the ER by binding to a protein called ADP-ribosylation factor 1 (ARF1). ARF1 is a small GTPase that plays a critical role in the regulation of protein trafficking. This compound binds to ARF1 and prevents it from interacting with its effector proteins, thereby disrupting the secretory pathway.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in various cancer cell lines, suggesting that it may have potential applications in cancer therapy. This compound has also been found to inhibit the replication of various viruses, including hepatitis C virus and dengue virus. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide has several advantages for use in lab experiments. This compound is a potent inhibitor of protein trafficking, making it a valuable tool for studying the role of the Golgi apparatus in various cellular processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound also has some limitations. This compound is toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, this compound can have off-target effects, making it important to use appropriate controls when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of novel targets of this compound, which could lead to the development of new therapeutic agents for various diseases. Finally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-viral properties of this compound.
Métodos De Síntesis
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step in the synthesis of this compound involves the reaction of 2-fluoro-4-methylbenzaldehyde with 2-aminoethanol to form a Schiff base. The Schiff base is then reacted with benzylsulfonyl chloride to form the benzylamino sulfonyl intermediate. The final step in the synthesis of this compound involves the reaction of the benzylamino sulfonyl intermediate with N-protected beta-alanine to form the desired product.
Aplicaciones Científicas De Investigación
N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide has been widely studied for its potential applications in scientific research. This compound has been found to inhibit the transport of proteins from the Golgi apparatus to the endoplasmic reticulum (ER), thereby disrupting the secretory pathway. This property of this compound has been used to study the role of the Golgi apparatus in various cellular processes, including protein trafficking and secretion.
Propiedades
IUPAC Name |
3-(benzylsulfamoylamino)-N-(2-fluoro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-13-7-8-16(15(18)11-13)21-17(22)9-10-19-25(23,24)20-12-14-5-3-2-4-6-14/h2-8,11,19-20H,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTWGVUUUGWYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCNS(=O)(=O)NCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S*,4R*)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine](/img/structure/B5290726.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)

![[3-ethyl-1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methanol](/img/structure/B5290766.png)
![2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5290776.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5290778.png)
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5290791.png)
